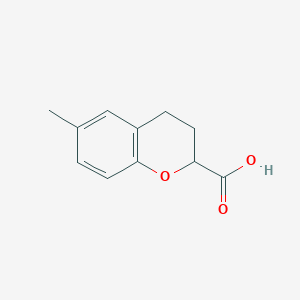

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid

Description

Properties

IUPAC Name |

6-methyl-3,4-dihydro-2H-chromene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-7-2-4-9-8(6-7)3-5-10(14-9)11(12)13/h2,4,6,10H,3,5H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXDGCYQSRSOBOE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(CC2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72914-12-6 | |

| Record name | 6-methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methyl-2-chromanone with a suitable carboxylating agent. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like acetone .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or catalytic conditions. This reaction is pivotal for modifying solubility and biological activity.

Mechanistically, the acid-catalyzed esterification proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. The pyridyl esters in demonstrate time-dependent inhibition of enzymes, leveraging ester hydrolysis for targeted activity.

Oxidation

The dihydrobenzopyran ring is susceptible to oxidation, yielding ketones or fully aromatic systems.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | Aqueous, acidic medium | 6-Methyl-2-oxo-2H-benzopyran-3-carboxylic acid |

| CrO₃ | Acetic acid, reflux | Ring-opened dicarboxylic acid derivatives |

Oxidation at the 3,4-dihydro position converts the saturated ring into a ketone, enhancing electrophilicity for subsequent reactions.

Decarboxylation

Thermal or base-induced decarboxylation removes the carboxylic acid group, forming simpler benzopyrans.

| Conditions | Products | Mechanism |

|---|---|---|

| Heating (200–250°C) | 6-Methyl-3,4-dihydro-2H-benzopyran | Radical-mediated CO₂ elimination |

| NaOH + CaO (soda lime) | Same as above | Base-assisted deprotonation and CO₂ loss |

This reaction simplifies the structure for further functionalization or biological studies.

Electrophilic Aromatic Substitution (EAS)

The electron-rich benzene ring undergoes EAS, enabling regioselective derivatization.

| Reaction | Reagents | Position Substituted | Products |

|---|---|---|---|

| Sulfonation | H₂SO₄, SO₃ | Para to methyl group | Sulfonated benzopyran derivatives |

| Nitration | HNO₃/H₂SO₄ | Meta to carboxylic acid | Nitro-substituted analogs |

The methyl group acts as an electron donor, directing electrophiles to the para position, while the carboxylic acid group deactivates the ring ortho/para to itself .

Nucleophilic Substitution

While less common, halogenation at the methyl group can enable nucleophilic displacement.

| Substrate | Nucleophile | Conditions | Products |

|---|---|---|---|

| 6-(Chloromethyl) derivative | Amines | DMF, 80°C | 6-Aminomethyl analogs |

The trifluoromethyl variant in highlights potential for introducing alkylating groups, though direct data on the methyl analog is inferred.

Cyclization and Ring-Opening

Acid or base treatment can reversibly open the pyran ring, enabling access to linear intermediates.

| Conditions | Process | Outcome |

|---|---|---|

| H₃O⁺ (aq) | Ring-opening | Linear diketone intermediate |

| Anhydrous HCl | Re-cyclization | Regeneration of benzopyran structure |

These transformations are critical for synthesizing hybrid structures or probing ring stability.

Key Mechanistic Insights

-

Electrophilic Substitution : Dominated by the electron-donating methyl group and electron-withdrawing carboxylic acid, creating distinct regioselectivity .

-

Enzyme Inhibition : Ester derivatives act as mechanism-based inhibitors, with hydrolysis releasing reactive intermediates that alkylate enzymes .

Scientific Research Applications

Medicinal Applications

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid serves as an important intermediate in the synthesis of various therapeutic agents. Its structural characteristics contribute to its efficacy in drug formulations.

Drug Synthesis

The compound is notably utilized in the production of nebivolol hydrochloride, a medication used for treating hypertension. Nebivolol is known for its heart-protective properties and minimal side effects, making it a preferred choice among antihypertensive drugs. The synthesis of nebivolol relies on this compound as a key intermediate, which enhances the yield and efficiency of the drug production process .

Antioxidant Properties

Research indicates that derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids exhibit antioxidant activity. This property is crucial for developing formulations aimed at combating oxidative stress-related diseases .

Synthetic Applications

The compound is not only valuable in medicinal chemistry but also plays a role in organic synthesis.

Synthesis of Complex Molecules

The preparation methods for this compound involve straightforward reactions that can be scaled for industrial applications. The synthesis typically involves the reaction of phenolic compounds with gamma-butyrolactone under alkaline conditions, followed by cyclization under acidic conditions. This two-step process is efficient and cost-effective, making it suitable for large-scale production .

Data Table: Comparison of Synthesis Methods

| Method | Reactants | Conditions | Yield | Advantages |

|---|---|---|---|---|

| Method A | Phenolic compound + gamma-butyrolactone | Alkaline + Acidic catalyst | High | Simple steps, low cost |

| Method B | Alternative phenolic compounds | Varies | Moderate | Established method but complex |

Case Study 1: Nebivolol Hydrochloride Synthesis

A study highlighted the role of this compound in synthesizing nebivolol hydrochloride. The research demonstrated that utilizing this compound as an intermediate significantly improved the overall yield of the drug while reducing synthesis time .

Case Study 2: Antioxidant Activity Evaluation

Another investigation focused on evaluating the antioxidant properties of various derivatives of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids. The results indicated that specific modifications to the benzopyran structure enhanced its ability to scavenge free radicals, suggesting potential applications in nutraceuticals and functional foods .

Mechanism of Action

The mechanism of action of 6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through the modulation of oxidative stress pathways, potentially by scavenging free radicals and reducing oxidative damage . This activity is mediated by its ability to donate electrons and neutralize reactive oxygen species (ROS) .

Comparison with Similar Compounds

Structural Analogs and Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- 6-Methyl derivative: Limited data available; predicted properties (e.g., boiling point, density) likely comparable to fluoro analogs but with reduced polarity due to methyl substitution .

- 6-Fluoro derivative : Higher electronegativity of fluorine increases polarity and metabolic stability. Predicted density: 1.364 g/cm³; boiling point: 358°C .

- Oxo derivatives : Lactone formation (2-O) reduces solubility in aqueous media compared to carboxylic acid analogs .

Biological Activity

Overview

6-Methyl-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid (C11H12O3) is a chemical compound belonging to the benzopyran class, which includes various derivatives known for their diverse biological activities. This compound features a benzopyran ring with a methyl group at the 6-position and a carboxylic acid group at the 2-position, contributing to its unique properties and potential therapeutic applications.

Target and Mode of Action

As a derivative of coumarin, this compound interacts with various biological targets, impacting several physiological processes. Coumarin derivatives are recognized for their ability to modulate enzyme activity and influence cellular signaling pathways, which can lead to antibacterial, anti-inflammatory, and antioxidant effects .

Pharmacokinetics

Coumarin derivatives typically exhibit good absorption and distribution in biological systems. The pharmacokinetic profile of this compound includes rapid absorption following oral administration and extensive metabolism in the liver.

Antioxidant Properties

Research indicates that compounds in the benzopyran class exhibit significant antioxidant activities. This compound has been evaluated for its ability to scavenge free radicals, thus protecting cells from oxidative stress. In vitro assays demonstrate its effectiveness in reducing reactive oxygen species (ROS) levels .

Anti-inflammatory Effects

Studies have shown that this compound possesses anti-inflammatory properties. It inhibits key pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making it a candidate for therapeutic applications in conditions characterized by chronic inflammation .

Antibacterial Activity

The antibacterial potential of this compound has been explored against various bacterial strains. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| This compound | C11H12O3 | Antioxidant, anti-inflammatory, antibacterial |

| 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | C11H11F O3 | Antimicrobial properties |

| 4-Oxo-4H-1-benzopyran-2-carboxylic acid | C10H8O3 | Antioxidant effects |

The presence of the methyl group at the 6-position in this compound differentiates it from its analogs like 6-Fluoro derivatives. This structural variation influences its reactivity and biological activity profiles.

Case Studies

Case Study 1: Antioxidant Activity Assessment

In a controlled study evaluating the antioxidant capacity of various benzopyran derivatives, this compound was shown to significantly reduce lipid peroxidation in cellular models. The compound exhibited an IC50 value comparable to established antioxidants like ascorbic acid .

Case Study 2: Anti-inflammatory Mechanism

A recent study investigated the anti-inflammatory effects of this compound on LPS-stimulated macrophages. Results indicated a marked reduction in TNF-alpha and IL-6 levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent in therapeutic applications .

Q & A

Basic Research Question

- NMR and HPLC : ¹H/¹³C NMR identifies stereochemistry (e.g., chromane ring protons at δ 1.5–2.5 ppm). Chiral HPLC with columns like Chiralpak AD-H resolves enantiomers (critical for pharmacological activity) .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) confirms molecular weight (C₁₀H₉FO₃; calc. 196.1751) .

How does this compound serve as an intermediate in drug synthesis?

Advanced Research Question

It is a key precursor for Nebivolol , a β-blocker. The carboxylic acid group is esterified or amidated to introduce chirality and pharmacophore groups. For example:

- Enantioselective synthesis : (S)-enantiomer (CAS 129101-36-6) is resolved via enzymatic hydrolysis or chiral auxiliaries to ensure >99% enantiomeric excess .

- Derivatization : Ester derivatives (e.g., ethyl ester) enhance bioavailability in preclinical studies .

How can researchers reconcile discrepancies in reported physical properties (e.g., melting points)?

Advanced Research Question

Discrepancies in melting points (e.g., 129.2–130.3°C vs. 212°C ) may arise from:

- Polymorphism : Different crystalline forms due to solvent recrystallization (e.g., CH₃CN vs. EtOAc).

- Purity : Impurities (e.g., residual maleic anhydride) lower observed melting points. Thermal gravimetric analysis (TGA) and DSC clarify phase transitions .

What strategies ensure enantiomeric purity during synthesis?

Advanced Research Question

- Chiral chromatography : Use of cellulose-based columns (e.g., Chiralcel OD) with hexane:IPA mobile phases .

- Asymmetric catalysis : Chiral ligands (e.g., BINAP) in hydrogenation steps yield enantiomerically pure (S)-isomer .

How does the compound’s stability vary under different storage conditions?

Basic Research Question

- Thermal stability : Decomposition occurs >200°C, but short-term storage at room temperature is acceptable .

- pH Sensitivity : The carboxylic acid group protonates below pH 3.05 (predicted pKa), requiring neutral buffers for aqueous solutions .

What derivatization methods enhance its applicability in biological studies?

Advanced Research Question

- Esterification : React with propionic anhydride to form 6-propionoxymethyl derivatives, improving cell membrane permeability .

- Amidation : Coupling with amines (e.g., CDI-mediated) generates prodrugs with sustained release profiles .

How can hydrogenolysis conditions be optimized for scale-up synthesis?

Advanced Research Question

- Catalyst screening : Pd/C (10% w/w) in EtOH at 50°C and 5 bar H₂ reduces reaction time to 4 hours .

- Byproduct control : Excess H₂ and inert atmospheres minimize oxidation of the dihydrochromane ring .

What challenges arise in assessing purity, and how are they addressed?

Advanced Research Question

- Residual solvents : GC-MS detects traces of maleic anhydride (<0.1% via USP 467 guidelines) .

- Enantiomeric impurities : Polarimetric analysis or Mosher ester derivatization quantifies <1% undesired enantiomers .

How is this compound utilized in pharmacological permeability studies?

Advanced Research Question

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.